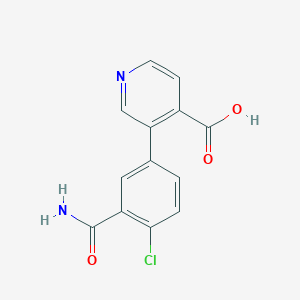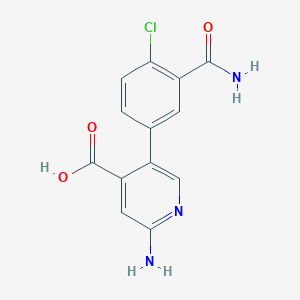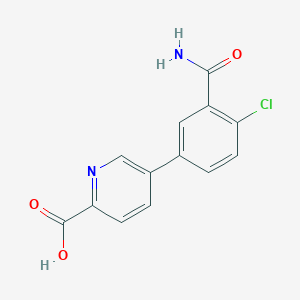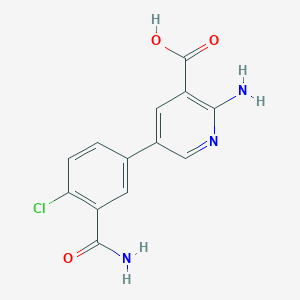
5-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95%
Vue d'ensemble
Description
5-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, also known as 5-CCPN, is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a derivative of nicotinic acid, which is an important component of the vitamin B3 complex. 5-CCPN has been found to possess various biochemical and physiological effects, making it a useful tool for laboratory experiments. In
Applications De Recherche Scientifique
5-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% has been used in a number of scientific research applications, including the study of enzyme kinetics and drug metabolism. It has also been used to study the structure and function of ion channels, as well as the effects of various compounds on the nervous system. 5-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% has also been used as a probe for the binding of drugs to their target proteins.
Mécanisme D'action
The exact mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% is not fully understood. However, it is believed to act as an agonist of the nicotinic acetylcholine receptor, which is involved in the regulation of neurotransmission. 5-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% has also been found to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
5-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects, including the inhibition of the enzyme monoamine oxidase and the stimulation of the nicotinic acetylcholine receptor. It has also been found to have anticonvulsant, anxiolytic, and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize and has a wide range of applications. Additionally, it has been found to be relatively stable and non-toxic. However, there are some limitations to its use. For example, it has been found to have a relatively short half-life, which can make it difficult to study its effects over an extended period of time.
Orientations Futures
Given the wide range of potential applications of 5-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95%, there are many potential future directions for research. For example, further research could be conducted to explore the potential therapeutic applications of 5-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95%, such as its use as an anticonvulsant or anxiolytic. Additionally, further research could be conducted to explore the potential effects of 5-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% on the immune system and its potential use as an anti-inflammatory agent. Finally, further research could be conducted to explore the potential use of 5-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% as a probe for drug binding to target proteins.
Méthodes De Synthèse
5-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% can be synthesized using a variety of methods, including direct amination, condensation with an aromatic aldehyde, and condensation with an aliphatic aldehyde. The most commonly used method is direct amination, which involves reacting a primary amine with a chlorinated phenylacetyl chloride. This reaction produces 5-(3-Carbamoyl-4-chlorophenyl)nicotinic acid, 95% in high yields and is relatively easy to perform.
Propriétés
IUPAC Name |
5-(3-carbamoyl-4-chlorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-2-1-7(4-10(11)12(15)17)8-3-9(13(18)19)6-16-5-8/h1-6H,(H2,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFCVPNJLPHJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)O)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688162 | |
| Record name | 5-(3-Carbamoyl-4-chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261906-30-2 | |
| Record name | 3-Pyridinecarboxylic acid, 5-[3-(aminocarbonyl)-4-chlorophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261906-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Carbamoyl-4-chlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















